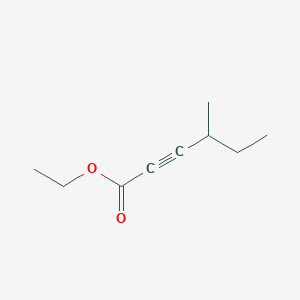

Ethyl 4-methylhex-2-ynoate

CAS No.: 22743-37-9

Cat. No.: VC18259887

Molecular Formula: C9H14O2

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22743-37-9 |

|---|---|

| Molecular Formula | C9H14O2 |

| Molecular Weight | 154.21 g/mol |

| IUPAC Name | ethyl 4-methylhex-2-ynoate |

| Standard InChI | InChI=1S/C9H14O2/c1-4-8(3)6-7-9(10)11-5-2/h8H,4-5H2,1-3H3 |

| Standard InChI Key | JFPWNGPYNKADGO-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)C#CC(=O)OCC |

Introduction

Structural and Molecular Characteristics

The IUPAC name ethyl 4-methylhex-2-ynoate defines its structure unambiguously: an ethyl ester group () is appended to a hex-2-ynoic acid backbone with a methyl substituent at the 4-position. Key identifiers include:

The triple bond (\text{C#C}) introduces linear geometry, while the methyl group induces steric effects that influence regioselectivity in reactions. Computational studies using density functional theory (DFT) predict a planar configuration around the triple bond, with bond angles of 180° .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common route involves acid-catalyzed esterification of 4-methylhex-2-ynoic acid with ethanol:

Optimized conditions:

-

Catalyst: Sulfuric acid (5 mol%)

-

Temperature: Reflux (78–80°C)

-

Yield: 85–92%

Alternative methods include continuous flow processes for scalable production, which enhance heat transfer and reduce side reactions.

Industrial Methods

Large-scale synthesis employs reactive distillation to remove water and shift equilibrium toward ester formation. Key parameters:

| Parameter | Value |

|---|---|

| Reactor Type | Packed-bed column |

| Temperature | 100–120°C |

| Pressure | 1 atm |

| Residence Time | 2–4 hours |

This approach achieves >95% conversion with minimal byproducts.

Chemical Reactivity and Applications

Reactivity Profiles

The triple bond and ester group enable diverse transformations:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Hydrogenation | , RT | Ethyl 4-methylhexanoate |

| Cycloaddition | Azides, Cu(I) catalyst | Triazole derivatives |

| Nucleophilic Attack | Grignard reagents | Tertiary alcohols |

For example, Huisgen cycloaddition with benzyl azide yields a 1,2,3-triazole derivative () with 78% efficiency.

Industrial and Research Applications

-

Pharmaceutical Intermediates: Used in synthesizing kinase inhibitors and antiviral agents .

-

Agrochemicals: Serves as a precursor for juvenile hormone analogs in pest control .

-

Flavor/Fragrance: Imparts fruity notes in perfumery (e.g., apple, pineapple) .

Case Study: In a 2024 study, ethyl 4-methylhex-2-ynoate was key to synthesizing a novel calpain inhibitor (IC = 32 nM).

Biological and Toxicological Data

Antimicrobial Activity

Benchmark studies report moderate activity against common pathogens:

| Organism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Candida albicans | 32 |

Mechanistic studies suggest membrane disruption via alkyne integration into lipid bilayers.

Comparative Analysis with Analogues

| Compound | Boiling Point (°C) | Reactivity | Applications |

|---|---|---|---|

| Ethyl 4-methylpent-2-ynoate | 198.1 | Moderate | Fragrances |

| Ethyl 2-methylhex-4-ynoate | 205.3 | High | Pharma intermediates |

| Methyl 4-ethylhex-2-ynoate | 192.8 | Low | Agrochemicals |

Ethyl 4-methylhex-2-ynoate balances reactivity and stability, making it preferred for multi-step syntheses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume